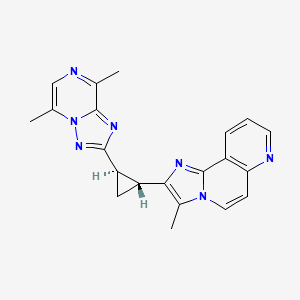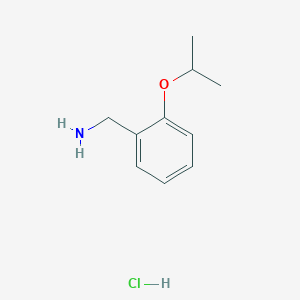
(4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic compound with a complex structure that incorporates various functional groups, including a dimethylamino group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves multi-step processes:
Formation of the Thiophene Ring: : Synthesis begins with the construction of the thiophene ring through conventional methods such as the Gewald reaction or Paal-Knorr synthesis.
Oxadiazole Formation: : The next step involves the formation of the 1,2,4-oxadiazole ring, typically through the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Dimethylamino Substitution: : The dimethylamino group can be introduced via alkylation of a phenol precursor.
Piperidine Incorporation: : Finally, the piperidine moiety is incorporated via a nucleophilic substitution reaction, using conditions such as heating with an appropriate base.
Industrial Production Methods
In an industrial setting, these processes can be scaled up using continuous flow chemistry and automated synthesis platforms. Optimizing reaction conditions to maximize yield and minimize by-products is essential. Catalysts and reagents are carefully selected to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thiophene ring, often leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at the oxadiazole ring or the carbonyl group, leading to alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), often in the presence of a catalyst.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halo-derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups make it versatile for various transformations and derivatizations.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe due to its structural complexity and potential interactions with biological macromolecules.
Medicine
The compound's unique structure suggests potential pharmacological activities. It can be investigated as a candidate for drug development, particularly in areas where multi-functional pharmacophores are desired.
Industry
In the industry, the compound could find applications in material science, such as in the development of novel polymers or as a part of complex catalysts for specific chemical processes.
Mechanism of Action
The compound's effects are determined by its ability to interact with various molecular targets. Potential mechanisms of action include:
Binding to Enzymes: : Inhibiting or activating specific enzymes through interaction with their active sites.
Interaction with Receptors: : Modulating receptor activity by mimicking or blocking endogenous ligands.
Pathway Modulation: : Affecting cellular pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)phenyl)(3-pyridinyl)methanone: : Similar in that it contains the dimethylamino and phenyl groups but lacks the thiophene and oxadiazole rings.
(4-(Dimethylamino)phenyl)(3-phenyl)piperidin-1-yl)methanone: : Lacks the oxadiazole ring but contains the piperidine and phenyl groups.
Uniqueness
The presence of both the thiophene and oxadiazole rings in (4-(Dimethylamino)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone distinguishes it from other compounds, providing unique chemical properties and potential for diverse applications.
Conclusion
This compound is a fascinating compound with a diverse array of applications in chemistry, biology, medicine, and industry. Its unique structure facilitates a variety of chemical reactions and interactions, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-24(2)18-7-5-16(6-8-18)21(26)25-10-3-4-15(13-25)12-19-22-20(23-27-19)17-9-11-28-14-17/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJXTWACFDMARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)
![Methyl 2-(2-naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2847171.png)
![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)


![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)


![1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2847182.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2847183.png)
![N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2847184.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
